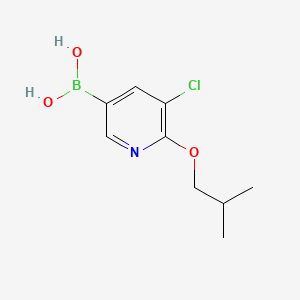

3-Chloro-2-isobutoxypyridine-5-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-isobutoxypyridine-5-boronic acid is a chemical compound with the molecular formula C9H13BClNO3 . It is used as an intermediate in various chemical reactions .

Synthesis Analysis

The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid involves the protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The synthesis can also be achieved from 5-Bromo-3-chloro-2-isobutoxy-pyridine and Pinacolborane .Molecular Structure Analysis

The molecular structure of 3-Chloro-2-isobutoxypyridine-5-boronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Chemical Reactions Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .Physical And Chemical Properties Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid has a molecular weight of 229.47 . It has a predicted boiling point of 373.5±52.0 °C and a predicted density of 1.25±0.1 g/cm3 .Aplicaciones Científicas De Investigación

1. Positron Emission Tomography (PET) Radioligand Synthesis “3-Chloro-2-isobutoxypyridine-5-boronic acid” can be utilized as an intermediate in the synthesis of PET radioligands. These radioligands are crucial for imaging specific receptors in the brain, such as the orexin-2 receptor, which is involved in sleep-wake regulation .

Suzuki-Miyaura Cross-Coupling Reactions

This compound may serve as a reactant in Suzuki-Miyaura cross-coupling reactions, a widely used method for creating carbon-carbon bonds in organic chemistry. This reaction is essential for constructing complex molecular architectures found in pharmaceuticals and materials science .

Regioselective Coupling and Annulation

The boronic acid could be involved in regioselective coupling processes that ensure the formation of products with specific structural orientations. Additionally, it might be used in tandem palladium-catalyzed intramolecular aminocarbonylation and annulation reactions, which are valuable for synthesizing heterocyclic compounds .

N-Arylation Reactions

In organic synthesis, “3-Chloro-2-isobutoxypyridine-5-boronic acid” might be used for N-arylation reactions, which are crucial for constructing nitrogen-containing aromatic compounds. These reactions often employ copper catalysts and are fundamental in pharmaceutical chemistry .

Material Science Applications

The unique properties of boronic acids allow them to be used in material science, particularly in the creation of novel polymers or coatings that have specific binding affinities or reactivities.

MilliporeSigma - 5-Chloro-3-pyridineboronic acid MilliporeSigma - 3-Pyridinylboronic acid

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, often serving as intermediates in the synthesis of more complex molecules .

Mode of Action

3-Chloro-2-isobutoxypyridine-5-boronic acid is a boronic acid derivative. Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . This process involves the transmetalation of the organic group from boron to a transition metal catalyst, typically palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 3-Chloro-2-isobutoxypyridine-5-boronic acid may participate, is a key step in many synthetic pathways. This reaction is used to form carbon-carbon bonds, a fundamental process in organic chemistry . The products of these reactions can be involved in various biochemical pathways, depending on their structure and functional groups.

Action Environment

The action of 3-Chloro-2-isobutoxypyridine-5-boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a base and a palladium catalyst . The efficiency of the reaction can be affected by the pH, temperature, and the presence of other substances in the reaction mixture.

Direcciones Futuras

Propiedades

IUPAC Name |

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZDHUOBERCAFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675196 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.47 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-isobutoxypyridine-5-boronic acid | |

CAS RN |

1217500-89-4 |

Source

|

| Record name | [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7,7-Dimethyl-7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B578250.png)

![N-[1-(2-Hydroxynaphthalen-1-yl)propyl]acetamide](/img/structure/B578260.png)